
N~1~,N~1~-Diethyl-N~2~-(3H-purin-6-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE is a chemical compound with the molecular formula C11H18N6 It is known for its unique structure, which includes a purine ring, a common motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE typically involves the reaction of a purine derivative with diethylamine. One common method involves the alkylation of 6-chloropurine with N,N-diethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the purine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Applications De Recherche Scientifique
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The purine ring structure allows it to mimic natural substrates or cofactors, leading to competitive inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
- N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
- N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
Uniqueness
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5444-54-2 |
|---|---|
Formule moléculaire |
C11H18N6 |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(7H-purin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N6/c1-3-17(4-2)6-5-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
SHOCYFNKDPNXOO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


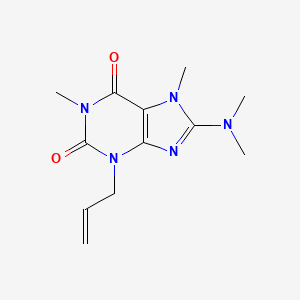
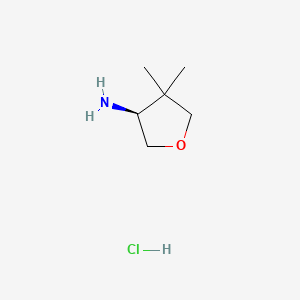
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
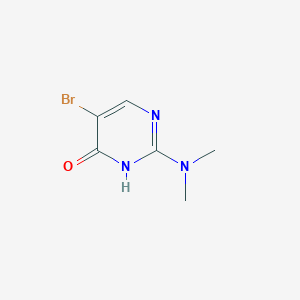

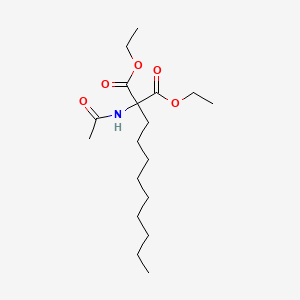
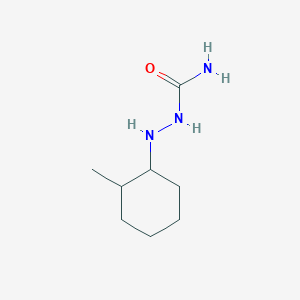
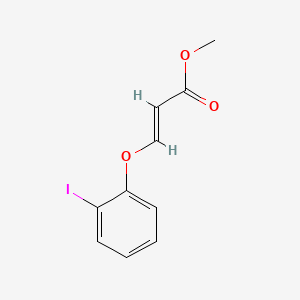
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
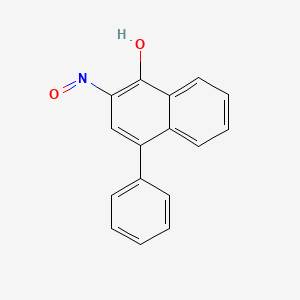
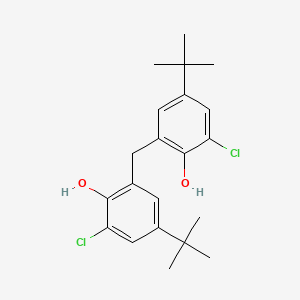
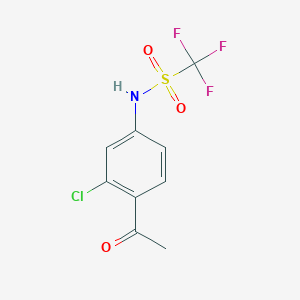
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
